Significantly Lower Orthostatic Hypotension Incidence vs Prazosin in Multiple System Atrophy Bladder Management
In a 4‑week open‑label clinical study directly comparing prazosin (n = 21) and moxisylyte (n = 28) for bladder emptying in MSA patients, moxisylyte produced a similar reduction in post‑void residual urine volume (35.2 % vs 38.1 % with prazosin, P < 0.05 within each group) but elicited orthostatic hypotension in only 10.7 % of patients compared with 23.8 % in the prazosin group [1]. The risk differential (13.1 percentage points) corresponds to a ≥2‑fold lower incidence of treatment‑limiting cardiovascular adverse events.
| Evidence Dimension | Incidence of orthostatic hypotension during α₁‑blocker therapy for bladder emptying in MSA |
|---|---|
| Target Compound Data | 10.7 % (3/28 patients) developed orthostatic hypotension |
| Comparator Or Baseline | Prazosin 23.8 % (5/21 patients) developed orthostatic hypotension |
| Quantified Difference | 13.1 percentage‑point absolute risk reduction (≥2‑fold lower incidence with moxisylyte) |
| Conditions | 4‑week open‑label study in 49 MSA patients; post‑micturition residual volume and clinical symptoms evaluated at trial entry and after 4 weeks [PMID: 10699651] |
Why This Matters
For researchers selecting an α₁‑blocker to study bladder‑urethral dysfunction in autonomic‑failure models, moxisylyte offers near‑equivalent efficacy with a more than 2‑fold reduction in cardiovascular adverse event liability, reducing experimental confounders related to blood‑pressure instability.
- [1] Sakakibara R, Hattori T, Uchiyama T, et al. Are alpha‑blockers involved in lower urinary tract dysfunction in multiple system atrophy? A comparison of prazosin and moxisylyte. J Auton Nerv Syst. 2000;79(2‑3):191‑195. PMID: 10699651. View Source
